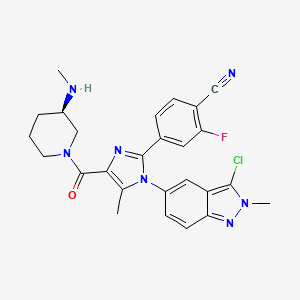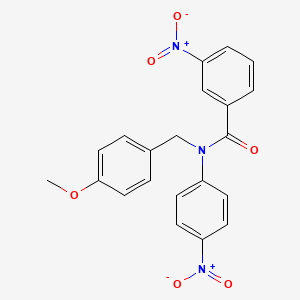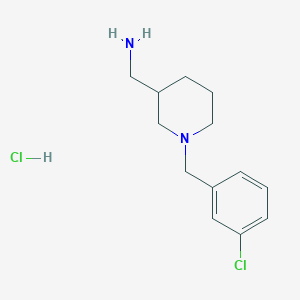
(R)-4-(1-(3-Chloro-2-methyl-2H-indazol-5-yl)-5-methyl-4-(3-(methylamino)piperidine-1-carbonyl)-1H-imidazol-2-yl)-2-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “®-4-(1-(3-Chloro-2-methyl-2H-indazol-5-yl)-5-methyl-4-(3-(methylamino)piperidine-1-carbonyl)-1H-imidazol-2-yl)-2-fluorobenzonitrile” is a complex organic molecule that features multiple functional groups, including an indazole ring, an imidazole ring, a piperidine ring, and a benzonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:
Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Imidazole Ring: This may involve the condensation of glyoxal or its derivatives with amines.
Formation of the Piperidine Ring: This can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Final Assembly: The various fragments are then coupled together using cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the indazole ring may lead to the formation of nitroso or nitro derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism would depend on the specific structure and functional groups of the compound.
類似化合物との比較
Similar Compounds
®-4-(1-(3-Chloro-2-methyl-2H-indazol-5-yl)-5-methyl-4-(3-(methylamino)piperidine-1-carbonyl)-1H-imidazol-2-yl)-2-fluorobenzonitrile: can be compared with other indazole or imidazole derivatives that have similar structural features.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and rings, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
特性
分子式 |
C26H25ClFN7O |
|---|---|
分子量 |
506.0 g/mol |
IUPAC名 |
4-[1-(3-chloro-2-methylindazol-5-yl)-5-methyl-4-[(3R)-3-(methylamino)piperidine-1-carbonyl]imidazol-2-yl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C26H25ClFN7O/c1-15-23(26(36)34-10-4-5-18(14-34)30-2)31-25(16-6-7-17(13-29)21(28)11-16)35(15)19-8-9-22-20(12-19)24(27)33(3)32-22/h6-9,11-12,18,30H,4-5,10,14H2,1-3H3/t18-/m1/s1 |
InChIキー |
JAKGNRQBWOOXQA-GOSISDBHSA-N |
異性体SMILES |
CC1=C(N=C(N1C2=CC3=C(N(N=C3C=C2)C)Cl)C4=CC(=C(C=C4)C#N)F)C(=O)N5CCC[C@H](C5)NC |
正規SMILES |
CC1=C(N=C(N1C2=CC3=C(N(N=C3C=C2)C)Cl)C4=CC(=C(C=C4)C#N)F)C(=O)N5CCCC(C5)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B15226913.png)

![1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol](/img/structure/B15226926.png)








![4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B15226965.png)
